molecular formula C12H12N2O2 B1324642 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 304477-42-7

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1324642
CAS No.: 304477-42-7
M. Wt: 216.24 g/mol
InChI Key: CIWYEGHUTITAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group at the third position, a methyl group at the first position, and an aldehyde group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. This intermediate is then subjected to Vilsmeier-Haack formylation using phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the fourth position.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promising therapeutic effects, particularly in anticancer and anti-inflammatory applications.

Anticancer Properties : Research indicates that pyrazole derivatives exhibit notable anticancer activities. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. The mechanism often involves the inhibition of tubulin polymerization, affecting cell division and proliferation.

Anti-inflammatory Effects : Pyrazole derivatives have also been reported to possess anti-inflammatory properties. They can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases.

Materials Science

In materials science, this compound can be utilized in developing organic materials with specific electronic or optical properties. Its unique structure allows it to be employed as a building block for synthesizing more complex heterocyclic molecules, which are prevalent in functional materials .

Biological Studies

This compound serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding. The methoxyphenyl group enhances binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in target proteins.

Case Studies

Several studies have highlighted the applications of this compound:

Study on Anticancer Activity : A recent study focused on the synthesis of pyrazole derivatives, including this compound, evaluated their anticancer properties against various cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations .

Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential of pyrazole derivatives. The findings revealed that these compounds could effectively reduce inflammation markers in vitro, supporting their use in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-Methoxyphenyl)-1H-indole-4-carbaldehyde
  • 3-(4-Methoxyphenyl)-1H-imidazole-4-carbaldehyde

Uniqueness

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to indole and imidazole derivatives, the pyrazole ring offers different electronic and steric effects, influencing its reactivity and interactions with biological targets.

Biological Activity

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This article summarizes its synthesis, biological evaluations, and the mechanisms underlying its various effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N2OC_{12}H_{13}N_2O, with a molecular weight of approximately 201.25 g/mol. The compound features a pyrazole ring, a methoxyphenyl group, and an aldehyde functional group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the electrophilic substitution of suitable carbon nucleophiles. The reaction conditions must be carefully controlled to achieve high yields and purity.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activities. Studies have shown that pyrazole compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers . The mechanism often involves the inhibition of tubulin polymerization, affecting cell division and proliferation.

Anti-inflammatory Effects

Pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Pyrazole derivatives are known for their activity against various bacterial strains and fungi. For example, studies indicate that certain pyrazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus .

Case Studies

StudyFindingsReference
Anticancer ActivityInhibition of MCF-7 and PC-3 cell lines
Anti-inflammatory ActivitySignificant reduction in TNF-α and IL-6 levels
Antimicrobial ActivityEffective against E. coli and S. aureus

The biological activities of this compound can be attributed to its ability to interact with various biological macromolecules. Molecular docking studies suggest that it may bind to targets involved in cancer progression and inflammation .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-7-10(8-15)12(13-14)9-3-5-11(16-2)6-4-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWYEGHUTITAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198127
Record name 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304477-42-7
Record name 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304477-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.